7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one
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Overview
Description
7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This specific compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a methyl group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one typically involves multiple steps:
Starting Material: The synthesis begins with a suitable benzodiazepine precursor.
Chlorination: Introduction of the chloro group at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxylation: Introduction of the hydroxy group at the 5th position using reagents like hydrogen peroxide or sodium hydroxide.
Methylation: Introduction of the methyl group at the 3rd position using methyl iodide or dimethyl sulfate.
Prenylation: Introduction of the prenyl group at the 4th position using prenyl bromide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Catalysts: Using catalysts to accelerate reaction rates.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dechlorinated derivative.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
Synthesis Studies: Used as a model compound to study synthetic routes and reaction mechanisms.
Analytical Chemistry: Employed in the development of analytical methods for benzodiazepines.
Biology
Neuropharmacology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Toxicology: Used in toxicity studies to understand its safety profile.
Medicine
Therapeutic Potential: Investigated for its potential use in treating anxiety, insomnia, and other neurological disorders.
Drug Development: Serves as a lead compound for the development of new benzodiazepine derivatives.
Industry
Pharmaceutical Manufacturing: Used in the production of benzodiazepine-based medications.
Quality Control: Employed in quality control processes to ensure the purity and potency of pharmaceutical products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This interaction is mediated through the benzodiazepine binding site on the GABA receptor complex.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic properties.
Lorazepam: Another benzodiazepine used for its sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-5-hydroxy-3-methyl-4-(3-methyl-but-2-enyl)-1,3,4-benzodiazepin-2-one is unique due to its specific functional groups and their positions on the benzodiazepine core. This unique structure may confer distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
258849-85-3 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
7-chloro-3-methyl-4-(3-methylbut-2-enyl)-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C15H17ClN2O2/c1-9(2)6-7-18-10(3)14(19)17-13-5-4-11(16)8-12(13)15(18)20/h4-6,8,10H,7H2,1-3H3,(H,17,19) |
InChI Key |
FHYISSULXVENEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1CC=C(C)C |
Origin of Product |
United States |
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